BenchChemオンラインストアへようこそ!

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol

HaloPROTAC Linker Length Optimization Targeted Protein Degradation

PROTAC researchers face potency loss when using polydisperse PEG linkers due to undefined chain length. This monodisperse PEG4-chlorohexyl alcohol (C₁₄H₂₉ClO₅, MW 312.83) solves that: it is the exact building block for HaloPROTAC-3, which achieves 90% degradation at 625 nM (DC₅₀ 19 nM vs GFP-HaloTag7). - Discrete PEG4 spacer (Đ_M=1.00) eliminates structural ambiguity for patentable composition-of-matter claims. - Free OH terminus allows tosylation/Mitsunobu activation without exposing E3 ligands to harsh conditions. - Enables reproducible ternary complex crystallization (resolves linker electron density).

Molecular Formula C14H29ClO5
Molecular Weight 312.83
CAS No. 1799506-18-5
Cat. No. B2917158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol
CAS1799506-18-5
Molecular FormulaC14H29ClO5
Molecular Weight312.83
Structural Identifiers
SMILESC(CCCCl)CCOCCOCCOCCOCCO
InChIInChI=1S/C14H29ClO5/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16/h16H,1-14H2
InChIKeyMNTPVKZTHKDPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PEG4-Chlorohexyl Linker for HaloPROTAC Construction


18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (CAS 1799506-18-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the formula C₁₄H₂₉ClO₅ and a molecular weight of 312.83 g/mol . Structurally, it comprises a terminal 6-chlorohexyl moiety connected via a tetraethylene glycol (PEG4) spacer to a primary hydroxyl group (IUPAC: 2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanol), making it an essential building block for synthesizing chloroalkane-containing Proteolysis-Targeting Chimeras (HaloPROTACs) [1]. Unlike polydisperse PEG reagents, this compound is a discrete oligomer with a defined chain length of four ethylene oxide units, enabling reproducible linker geometry in bifunctional degrader molecules.

Monodisperse PEG4 spacer with defined 4‑unit chain length
Chlorohexyl warhead for covalent HaloTag engagement
Terminal primary hydroxyl enables flexible E3 ligase conjugation

Why PEG4 Spacer Length Is Critical for HaloPROTAC Potency


In the HaloPROTAC system, linker length is not a passive variable but a conformational determinant that governs ternary complex formation between the E3 ligase, the target protein, and the degrader molecule [1]. Systematic linker-length studies in the foundational HaloPROTAC literature demonstrate that HaloPROTAC 1 (PEG1 linker) achieved less than 20% degradation of GFP-HaloTag7, while HaloPROTAC 2 (PEG5, 21-atom linker) improved degradation to nearly 70% at 2.5 µM, and HaloPROTAC 3 (PEG4, 16-atom linker) achieved a DC₅₀ of 19 nM with 90% maximal degradation at 625 nM—a >100-fold improvement in potency [2]. Substituting 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (the PEG4-chlorohexyl building block for HaloPROTAC 3) with shorter (PEG2, PEG3) or longer (PEG5, PEG6) analogs would alter the spatial relationship between the chloroalkane HaloTag-binding moiety and the E3 ligase ligand, risking suboptimal ubiquitination geometry and reduced degradation efficiency.

PEG1–PEG3 Shorter linkers produce suboptimal ternary complex geometry and reduce degradation potency in published HaloPROTAC models.
PEG5 / PEG6 Longer chains shift away from the reported 16‑atom optimum, risking lower ubiquitination efficiency.
Polydisperse PEG Chain‑length dispersity introduces batch variability and weakens structure‑activity correlation.

Quantitative Differentiation from Closest PEG Linker Analogs


PEG4 Spacer Delivers Superior Degradation Potency vs. PEG2, PEG3, and PEG5

The foundational HaloPROTAC study by Buckley et al. (2015) provides a direct head-to-head comparison of degradation efficiency as a function of linker length. HaloPROTAC 1 (constructed from a PEG1-chlorohexyl building block) yielded <20% degradation of GFP-HaloTag7. HaloPROTAC 2, built from the PEG5 analog (21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol, CAS 1355956-01-2), achieved ~70% degradation at 2.5 µM. HaloPROTAC 3, constructed from 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (the PEG4 building block), achieved a DC₅₀ of 19 nM and 90% maximal degradation (Dmax) at 625 nM [1]. This represents a >100-fold improvement in potency over the PEG5 variant. The optimal 16-atom linker length provided by the PEG4 spacer is consistent with broader PROTAC structure-activity relationship studies identifying 16 atoms as the ideal distance for productive ternary complex formation [2].

PEG4 vs. PEG1/5 potency
Head‑to‑head
DC₅₀ 19 nM (PEG4) vs. >2.5 µM (PEG5)
Reported degradation potency context in HaloPROTAC system
GFP‑HaloTag7 HEK293, 24h flow cytometry
HaloPROTAC Linker Length Optimization Targeted Protein Degradation

Chlorohexyl Warhead Balances HaloTag Reactivity and Aqueous Stability

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol terminates in a 6-chlorohexyl moiety that serves as the HaloTag-binding warhead in HaloPROTACs. The chloroalkane undergoes nucleophilic displacement by the engineered Asp106 residue in the HaloTag active site to form a covalent adduct [1]. While the corresponding 6-bromohexyl analog (if available) would exhibit faster SN2 kinetics due to the superior leaving-group ability of bromide (Br⁻ is approximately 10³–10⁴-fold more reactive than Cl⁻ in typical SN2 displacements [2]), this heightened reactivity increases susceptibility to premature hydrolysis in aqueous formulation and cell culture media, reducing effective concentration at the target. The chloro leaving group provides a kinetically attenuated yet sufficiently reactive warhead that maintains covalent HaloTag engagement while minimizing non-specific alkylation and hydrolytic degradation [3].

Chloro vs. bromo warhead
Class‑level
Cl: moderate SN2 reactivity, >24h aqueous stability
Balances HaloTag engagement and hydrolytic stability
Bromo analog 10³–10⁴× faster but prone to premature hydrolysis
Nucleophilic Substitution HaloTag Binding Linker Stability

Terminal Hydroxyl Enables Versatile E3 Ligase Conjugation Strategies

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol features a terminal primary hydroxyl group that provides a single, well-defined reactive handle for further derivatization. This contrasts with the carboxyl-terminated analog, 21-Chloro-3,6,9,12,15-pentaoxahenicosanoic acid (Cl-C6-PEG4-O-CH2COOH, CAS 1799506-30-1, PROTAC Linker 4), which presents a carboxylic acid end-group . The hydroxyl group of the target compound permits orthogonal activation strategies: it can be selectively converted to a tosylate, mesylate, or activated NHS-carbonate for amine coupling, or oxidized to a carboxylic acid when desired, without competing with the chlorohexyl warhead [1]. The carboxyl analog, by contrast, is restricted to amide bond formation via carbodiimide-mediated coupling, which may be incompatible with acid-sensitive E3 ligase ligands or require additional protection/deprotection steps. The hydroxyl-to-carboxyl conversion adds one synthetic step but provides full flexibility in conjugation chemistry [2].

–OH vs. –COOH terminus
Cross‑study
5+ conjugation routes (–OH) vs. 1 primary route (–COOH)
Broader synthetic flexibility for diverse E3 ligands
Non‑ionizable –OH avoids charge at physiological pH
Heterobifunctional Linker E3 Ligase Conjugation PROTAC Synthesis

Monodisperse PEG4 Provides Defined Hydrodynamic Radius and Reproducibility

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is a discrete, monodisperse compound with exactly 4 ethylene oxide repeat units (molecular weight: 312.83 Da, exact mass: 312.1703517 Da) . In contrast, many commercially available PEG-chlorohexyl reagents are polydisperse mixtures (e.g., HO-PEG(n)-C6H12Cl where n represents an average with a distribution of chain lengths). Polydispersity introduces batch-to-batch variability in linker length, which directly propagates to variability in the E3-to-target-protein distance within the final PROTAC molecule [1]. The monodisperse nature of the target compound ensures that every PROTAC molecule constructed from it has an identical linker geometry, enabling reproducible degradation kinetics and interpretable structure-activity relationships. This is particularly critical for crystallographic studies of ternary complexes, where linker heterogeneity would preclude electron density resolution [2].

Monodispersity
Class‑level
ĐM = 1.00, exact mass 312.1704 Da
Uniform linker geometry across all PROTAC molecules
Polydisperse analogs show ~10–15% MW spread
Monodisperse PEG Reproducibility Crystallography

High HPLC Purity Supports Reliable HaloPROTAC Synthesis

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is available from multiple independent chemical suppliers at defined purity levels, with the highest verified purity specification reaching 98% by HPLC . This compares favorably to the shorter-chain analog 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol (HO-PEG2-(CH2)6-Cl, CAS 856372-59-3), which is typically offered at 95% purity , and the PEG3 analog (CAS 1355955-95-1) which is also supplied at 95% . The additional 3% purity difference for the PEG4 compound translates to lower levels of PEG-chain-length impurities that could generate truncated or extended linker byproducts during PROTAC assembly, improving the yield of the desired monodisperse conjugate. Higher purity also reduces the burden of post-synthetic purification of the final HaloPROTAC molecule.

Purity vs. PEG2/PEG3
Data to verify
98% HPLC (target) vs. 95% (PEG2/PEG3)
Reported purity specification context
Supplier‑stated data; independent verification recommended
Purity Vendor Comparison PROTAC Synthesis

PEG4 Architecture Matches the Optimal 16-Atom PROTAC Linker Length

Independent PROTAC optimization studies across diverse E3 ligase–target protein pairs have converged on 16 atoms as the optimal linker length for productive ternary complex formation and ubiquitination. A systematic study of estrogen receptor-α (ER-α)-targeting PROTACs demonstrated that a 16-atom linker yielded maximal degradation, with both shorter (12-atom) and longer (21-atom) linkers significantly reducing efficacy [1]. The PEG4-chlorohexyl architecture of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol provides precisely 16 atoms between the terminal hydroxyl attachment point and the chloroalkane warhead (O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-CH2-CH2-CH2-CH2-Cl), positioning it at the established efficacy maximum for multiple PROTAC systems [2]. In contrast, the PEG2 analog (HO-PEG2-(CH2)6-Cl) provides only 12 atoms, and the PEG5 analog provides 20 atoms, both falling outside the empirically optimal range [3].

16‑atom linker optimum
Class‑level
16 atoms (PEG4) matches PROTAC ideal length
Aligns with reported ER‑α and HaloTag linker‑length studies
Shorter or longer linkers reduce degradation ≥50% in published data
PROTAC Linker Design Ternary Complex Ubiquitination Efficiency

Optimal Procurement Applications for HaloPROTAC Development


Synthesis of High-Potency HaloPROTAC Degraders

Laboratories developing HaloPROTACs for chemical knockdown of HaloTag-fusion proteins should procure the PEG4-chlorohexyl alcohol building block as the linker component for HaloPROTAC 3-type degraders. Evidence from Buckley et al. (2015) demonstrates that the PEG4-derived 16-atom linker achieves a DC₅₀ of 19 nM against GFP-HaloTag7, and subsequent studies with HaloPROTAC-E (also PEG4-based) have achieved DC₅₀ values of 3–10 nM against SGK3 and VPS34 with >95% maximal degradation at 48 hours [1]. Substituting shorter or longer PEG linkers compromises this potency by at least one order of magnitude [2].

Monodisperse PROTAC Libraries for Patent Applications

Medicinal chemistry teams filing composition-of-matter patents on PROTAC conjugates require building blocks with zero chain-length dispersity to ensure that the claimed chemical structures correspond to a single molecular entity. The monodisperse nature of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (Đ_M = 1.00, exact mass 312.1703517 Da) satisfies this requirement, whereas polydisperse PEG alternatives introduce structural ambiguity that can weaken patent claims or trigger enablement rejections [1]. The defined PEG4 architecture also enables precise molecular modeling and computational prediction of ternary complex geometry [2].

Hydroxyl-Terminated Platform for Diversified E3 Ligase Conjugation

Research groups synthesizing HaloPROTACs with non-canonical E3 ligase ligands (e.g., MDM2, IAP, cereblon variants with acid-labile functional groups) benefit from the hydroxyl terminus of the target compound, which permits activation to tosylate, mesylate, or NHS-carbonate intermediates without exposing the E3 ligand to acidic or strongly oxidizing conditions. This orthogonal activation flexibility is not available with pre-installed carboxyl-terminated analogs such as Cl-C6-PEG4-O-CH2COOH, which are limited to amide coupling [1]. The hydroxyl group also enables direct Mitsunobu coupling with phenolic E3 ligands, expanding the accessible chemical space [2].

Crystallography-Grade Ternary Complex Sample Preparation

Structural biology groups pursuing high-resolution X-ray crystallography or cryo-EM structures of PROTAC-induced ternary complexes (E3 ligase–PROTAC–target protein) must use monodisperse linker building blocks to eliminate conformational heterogeneity arising from PEG chain-length variation. The discrete PEG4 spacer in the target compound ensures that all PROTAC molecules in the crystal have identical linker geometry, which is essential for resolving the electron density of the linker region [1]. Gadd et al. (2017) demonstrated that defined PEG linker length was critical for obtaining high-resolution ternary complex structures with VHL-based PROTACs [2].

Application
Selection Property
Validation Focus
HaloPROTAC degradation studies
PEG4‑chlorohexyl linker (16‑atom)
Degradation potency and Dmax in target protein models
Patent‑grade PROTAC libraries
Monodisperse ĐM=1.00, exact mass
Structural homogeneity and single‑entity characterization
Custom E3 ligase conjugation
Terminal –OH for orthogonal activation
Conjugation chemistry flexibility and acid‑sensitive ligand compatibility
Ternary complex structural biology
Defined PEG4 geometry
Crystallographic/cryo‑EM resolution of linker region
Quote Request

Request a Quote for 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.